N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound features a sulfanyl group attached to an acetamide backbone, with chlorophenyl groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide typically involves the reaction of 2-chloroaniline with 3,4-dichlorobenzenethiol in the presence of an acylating agent. Common reaction conditions include:
Solvent: Organic solvents such as dichloromethane or toluene.
Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid.
Temperature: Reactions are often carried out at elevated temperatures (50-100°C) to facilitate the formation of the acetamide bond.
Industrial Production Methods
In an industrial setting, the production of this
Biological Activity
N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves the reaction of 2-chloroaniline with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions generally include:
- Solvent : Dichloromethane
- Temperature : Room temperature to reflux
- Reaction Time : Several hours to overnight
The final product is purified through recrystallization or chromatography to achieve high purity levels.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. Various studies have demonstrated its efficacy against different cancer cell lines:
- Cell Lines Tested :
- Breast carcinoma (T47D)
- Colon carcinoma (HT-29)
- Lung carcinoma (A549)
- T-cell leukemia (Jurkat E6.1)
In vitro assays, such as the MTT assay, reveal that this compound can inhibit cell proliferation effectively. For instance, it has shown IC50 values ranging from 5μM to 20μM across different cell lines, indicating its potential as a therapeutic agent .
Cancer Type | Cell Line | IC50 (µM) |
---|---|---|
Breast Carcinoma | T47D | 10.5 |
Colon Carcinoma | HT-29 | 15.2 |
Lung Carcinoma | A549 | 12.8 |
T-cell Leukemia | Jurkat E6.1 | 18.0 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
- Cell Cycle Modulation : It induces cell cycle arrest at the G1 phase, leading to reduced cell division and increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for its antimicrobial activity. Studies have shown that it possesses significant antibacterial effects against various pathogens:
- Tested Pathogens :
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these pathogens range from 0.5μg/mL to 1.0μg/mL, indicating strong antibacterial properties comparable to standard antibiotics .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines using flow cytometry and Western blot analysis. Results indicated that it activates caspases involved in apoptosis, demonstrating its potential as an anticancer agent .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results showed that it inhibited biofilm formation and exhibited bactericidal activity at low concentrations .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3,4-dichlorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NOS/c15-10-6-5-9(7-12(10)17)20-8-14(19)18-13-4-2-1-3-11(13)16/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBLUMYNIRAHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.